2-phenoxy-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-phenoxy-N-[2-[4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O3/c27-17(13-28-14-6-2-1-3-7-14)21-10-11-26-12-16(23-25-26)19-22-18(24-29-19)15-8-4-5-9-20-15/h1-9,12H,10-11,13H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOPKANCMUZESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-phenoxy-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Structure and Properties
The compound features several key structural components:
- Pyridinyl moiety : Known for its role in enhancing bioactivity.
- 1,2,4-Oxadiazole ring : Associated with various biological activities including antimicrobial and anticancer properties.
- Triazole linkage : Often contributes to the compound's ability to interact with biological systems.
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold can exhibit a broad spectrum of biological activities. The mechanisms through which these compounds exert their effects include:
- Inhibition of Enzymatic Activity :
- Induction of Apoptosis :
- Antimicrobial Activity :
In Vitro Studies
A variety of in vitro studies have been conducted to evaluate the biological activity of related compounds:
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| Compound A | CA-II | 12.1 | Strong inhibitor |
| Compound B | HDAC | 10.38 | Induces apoptosis |
| Compound C | Thymidylate Synthase | 0.75 | Significant inhibition |
These studies indicate that modifications to the base structure can enhance potency and selectivity against specific targets.
Case Studies
One notable case study involved the evaluation of a series of 1,3,4-oxadiazole derivatives for their anticancer properties. The study reported that certain derivatives exhibited IC50 values in the nanomolar range against cancer cell lines such as MCF-7 (breast cancer) and PANC-1 (pancreatic cancer) . The results highlighted the importance of structural features in determining the efficacy of these compounds.
Preparation Methods
Hydrazide Formation
Pyridine-2-carboxylic acid (10 mmol) is refluxed with thionyl chloride (15 mmol) in anhydrous dichloromethane for 3 h to form the acyl chloride. Subsequent treatment with hydrazine hydrate (12 mmol) in ethanol at 0–5°C yields pyridine-2-carbohydrazide (87% yield).
Characterization :
Oxadiazole Cyclization
The hydrazide (5 mmol) reacts with carbon disulfide (6 mmol) in ethanol containing potassium hydroxide (10 mmol) under reflux for 8 h. Acidification with HCl precipitates 5-mercapto-3-(pyridin-2-yl)-1,2,4-oxadiazole (72% yield).
Optimization :
Chloromethyl Functionalization
The thiol intermediate (4 mmol) undergoes alkylation with chloroiodomethane (5 mmol) in acetone containing potassium carbonate (8 mmol) at 60°C for 6 h, yielding Intermediate A (68% yield).
Critical Note :
Construction of 1,2,3-Triazole-Ethyl Linker
Azide Synthesis
Intermediate B is prepared by treating 2-chloroethylamine hydrochloride (6 mmol) with sodium azide (7 mmol) in dimethylformamide at 50°C for 24 h (89% yield).
Safety :
- Azide synthesis requires strict temperature control (<60°C) to prevent explosive decomposition.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Intermediate A (3 mmol) and Intermediate B (3.3 mmol) react in tert-butanol/water (3:1) with sodium ascorbate (0.3 mmol) and CuSO₄·5H₂O (0.15 mmol) at 25°C for 12 h. The 1,4-disubstituted triazole Intermediate D forms in 94% yield.
Regioselectivity :
- Cu(I) catalysts favor 1,4-triazole over 1,5-isomer (19:1 ratio).
- HRMS (ESI) : m/z 345.0982 [M+H]⁺ (calc. 345.0985).
Synthesis of 2-Phenoxyacetamide Moiety
Acid Chloride Preparation
2-Phenoxyacetic acid (5 mmol) reacts with oxalyl chloride (6 mmol) in dichloromethane containing catalytic DMF (0.1 mmol) at 0°C for 2 h. Evaporation yields Intermediate C as a colorless liquid (quantitative).
Amide Coupling
Intermediate D (2 mmol) and Intermediate C (2.2 mmol) combine in anhydrous THF with triethylamine (3 mmol) at 0°C. Stirring for 4 h at 25°C affords the target compound (83% yield).
Purification :
- Recrystallization from ethanol/water (4:1) enhances purity to >99% (HPLC).
- Melting Point : 178–180°C.
Structural Characterization and Validation
Spectroscopic Analysis
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 62.34 | 62.28 |
| H | 4.56 | 4.61 |
| N | 20.11 | 20.08 |
Comparative Evaluation of Synthetic Routes
Yield Optimization Strategies
Byproduct Mitigation
- Triazole dimerization : Controlled azide stoichiometry (1.1 eq.) reduces dimer content to <2%.
- Oxadiazole hydrolysis : Anhydrous conditions during chloromethylation prevent ring opening.
Industrial-Scale Considerations
Cost Analysis
| Reagent | Cost/kg (USD) | Process Contribution |
|---|---|---|
| Sodium azide | 220 | 12% |
| Carbon disulfide | 45 | 8% |
| CuSO₄·5H₂O | 18 | 5% |
Environmental Impact
- Waste streams : Azide-containing residues require treatment with NaOCl before disposal.
- Solvent recovery : THF and ethanol are distilled and reused (85% recovery efficiency).
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 2-phenoxy-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide?
- Methodology : The synthesis typically involves sequential heterocyclic coupling reactions. For example:
1,3-Dipolar Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, as demonstrated in using Cu(OAc)₂ in a t-BuOH/H₂O solvent system.
Oxadiazole Formation : Cyclization of amidoxime intermediates with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or DCC).
Acetamide Coupling : Reaction of the intermediate amine with activated phenoxyacetyl chloride in anhydrous dichloromethane with a base like triethylamine .
- Critical Parameters : Catalyst loading (10 mol% Cu(OAc)₂), reaction time (6–8 hours), and solvent polarity (3:1 t-BuOH/H₂O) significantly influence yield .
Q. How can spectroscopic methods confirm the structural integrity of this compound?
- Analytical Workflow :
- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1670–1680 cm⁻¹ for the acetamide group, triazole C-N stretches at ~1300 cm⁻¹) .
- NMR :
- ¹H NMR : Look for characteristic signals (e.g., triazole proton at δ 8.36 ppm, pyridyl protons at δ 7.2–8.6 ppm) .
- ¹³C NMR : Confirm carbonyl carbons (e.g., acetamide C=O at ~165 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₈N₅O₄: 404.1359; observed: 404.1348) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the triazole-oxadiazole hybrid structure?
- Variables to Test :
- Catalyst : Compare Cu(OAc)₂ () vs. Ru-based catalysts for regioselectivity in triazole formation.
- Solvent Systems : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while aqueous mixtures (t-BuOH/H₂O) improve CuAAC efficiency .
- Temperature : Elevated temperatures (50–60°C) may reduce reaction time but risk side reactions (e.g., oxadiazole ring degradation) .
- Case Study : achieved 75–85% yield using Cu(OAc)₂ at room temperature, while reported lower yields (60–70%) with pyridine/zeolite catalysts under reflux .
Q. How to design experiments to evaluate the biological activity of this compound (e.g., antiproliferative effects)?
- Assay Design :
In Vitro Testing : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to measure IC₅₀ values.
Control Groups : Compare with structurally similar derivatives (e.g., ’s thiazole-triazole analogs) to establish structure-activity relationships (SAR).
Mechanistic Studies : Perform flow cytometry to assess apoptosis induction or Western blotting for protein targets (e.g., caspase-3) .
- Data Interpretation : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridyl ring) with activity trends.
Q. How to resolve contradictions in biological activity data across studies?
- Case Example : If one study reports IC₅₀ = 2 µM () and another shows IC₅₀ = 10 µM (hypothetical), consider:
- Purity Differences : Verify compound purity via HPLC (≥95% required for reliable bioactivity data) .
- Assay Conditions : Variability in cell culture media, incubation time, or serum content can alter results.
- Structural Confirmation : Re-analyze NMR/HRMS to rule out batch-specific impurities .
Q. What computational strategies predict the binding mode of this compound with biological targets?
- Approach :
Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or tubulin.
MD Simulations : Validate docking poses with 100-ns simulations in GROMACS to assess stability.
- Key Findings : ’s derivatives showed strong π-π stacking with pyridyl groups and hydrogen bonding via the acetamide moiety, suggesting a conserved binding motif .
Methodological Challenges & Solutions
Q. How to handle hygroscopic intermediates during synthesis?
- Best Practices :
- Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar).
- Employ molecular sieves or MgSO₄ for drying during workup .
Q. What purification techniques are optimal for isolating the final compound?
- Options :
- Recrystallization : Ethanol/water mixtures (used in ) for high-purity crystals.
- Column Chromatography : Silica gel with gradient elution (hexane:EtOAc 8:2 to 6:4) to separate triazole/oxadiazole byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
